3-Allyl-5-chloro-1H-indole
Description
3-Allyl-5-chloro-1H-indole is a halogenated indole derivative featuring an allyl group at position 3 and a chlorine atom at position 5 of the indole core. Indoles are heterocyclic aromatic compounds with a bicyclic structure (benzene fused to a pyrrole ring), widely studied for their biological activity and applications in medicinal chemistry.
This compound is structurally related to intermediates in pharmaceutical research, particularly in antimicrobial and anticancer agent development. Its synthesis likely involves N-alkylation or nucleophilic substitution, similar to methods described for related indole derivatives (e.g., allylation of 5-chloroindole precursors) .
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
5-chloro-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C11H10ClN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h2,4-7,13H,1,3H2 |
InChI Key |
SGZTWECWTUPPBB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CNC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-chloro-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 5-chloroindole as the starting material.
Allylation: The allylation of 5-chloroindole is achieved using allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-chloro-1H-indole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Allyl-5-chloro-1H-indole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Allyl-5-chloro-1H-indole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Allyl-5-chloro-1H-indole with structurally analogous indole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Electronic Effects :
- The 5-chloro group in This compound enhances electron withdrawal, stabilizing the indole ring and influencing binding interactions in bioactive contexts .
- Allyl groups (e.g., at position 3 or 1) introduce π-electrons and steric flexibility, enabling interactions with hydrophobic enzyme pockets. This contrasts with rigid aryl substituents (e.g., phenyl in 5-Chloro-3-phenyl-1H-indole ), which prioritize planar interactions .
Synthetic Pathways :
- N-Alkylation (e.g., benzylation in ) and nucleophilic substitution (e.g., allylation in ) are common strategies. The absence of direct evidence for This compound synthesis suggests analogies to these methods.
Physicochemical Properties: Chlorine and allyl groups increase molecular weight and lipophilicity compared to non-halogenated indoles. For example, this compound (MW ~207.66) is heavier than 5-methoxy-3-methyl-1H-indole (MW ~189.21) but lighter than benzyl-substituted analogs (MW >230) . Melting points for halogenated indoles (e.g., >200°C for 4-iodobenzyl derivatives in ) suggest higher crystallinity due to halogen-based intermolecular forces.
Biological Relevance :
- The 5-chloroindole fragment is associated with activity in preliminary structure-activity studies, particularly in antimicrobial and anticancer assays .
- Allyl-substituted indoles may exhibit enhanced membrane permeability compared to bulkier substituents (e.g., benzyl or phenethyl groups) .
Research Findings and Data
Table 2: Spectral and Analytical Data for Select Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
